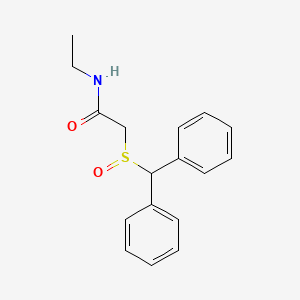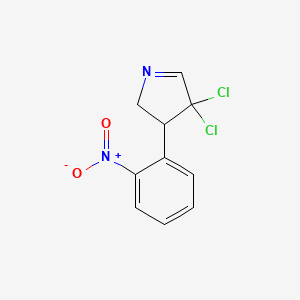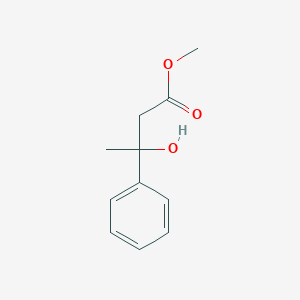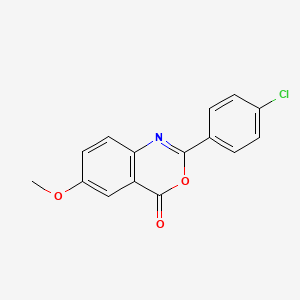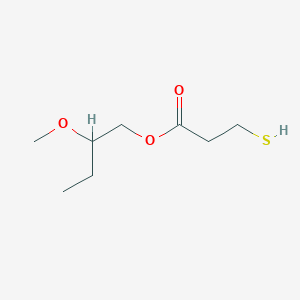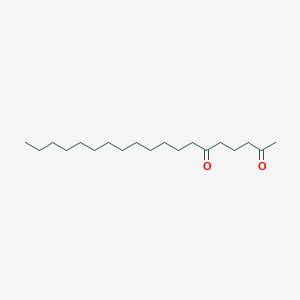![molecular formula C9H8Cl2O3 B14351108 [(2,4-Dichlorophenyl)methoxy]acetic acid CAS No. 90296-09-6](/img/structure/B14351108.png)
[(2,4-Dichlorophenyl)methoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2,4-Dichlorophenyl)methoxy]acetic acid is an organic compound with the chemical formula C9H8Cl2O3 It is a derivative of acetic acid where a hydrogen atom of the methyl group is replaced by a (2,4-dichlorophenyl)methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
[(2,4-Dichlorophenyl)methoxy]acetic acid can be synthesized through several methods. One common method involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions to form the desired product . The reaction typically requires a base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods
In industrial settings, the production of this compound often involves the chlorination of phenoxyacetic acid followed by esterification with methanol. This method allows for the large-scale production of the compound with high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
[(2,4-Dichlorophenyl)methoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
[(2,4-Dichlorophenyl)methoxy]acetic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of [(2,4-Dichlorophenyl)methoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a synthetic auxin, mimicking the action of natural plant hormones and inducing uncontrolled growth in susceptible plants . This leads to the eventual death of the plant due to disrupted cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features and biological activity.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with a similar mode of action but different chlorination pattern.
Methoxyacetic acid: A simpler compound with a methoxy group attached to the acetic acid backbone.
Uniqueness
[(2,4-Dichlorophenyl)methoxy]acetic acid is unique due to its specific substitution pattern and the presence of both dichlorophenyl and methoxy groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
90296-09-6 |
|---|---|
Molekularformel |
C9H8Cl2O3 |
Molekulargewicht |
235.06 g/mol |
IUPAC-Name |
2-[(2,4-dichlorophenyl)methoxy]acetic acid |
InChI |
InChI=1S/C9H8Cl2O3/c10-7-2-1-6(8(11)3-7)4-14-5-9(12)13/h1-3H,4-5H2,(H,12,13) |
InChI-Schlüssel |
WFLQCMSWHLDLPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)COCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


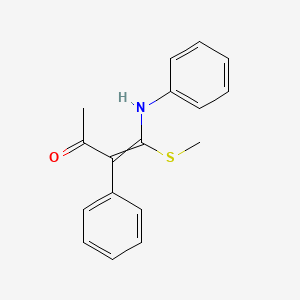
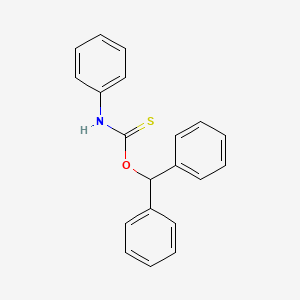
![Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene-](/img/structure/B14351056.png)
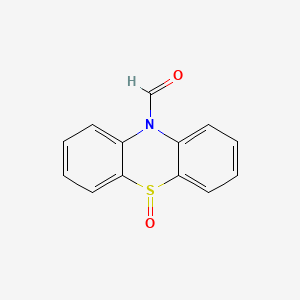
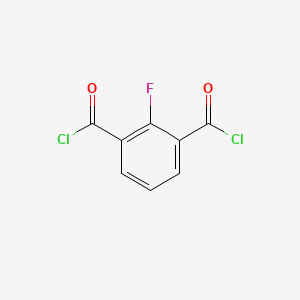
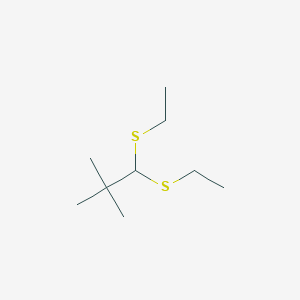
![N-[2-(4-methylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14351067.png)
![Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane](/img/structure/B14351071.png)
